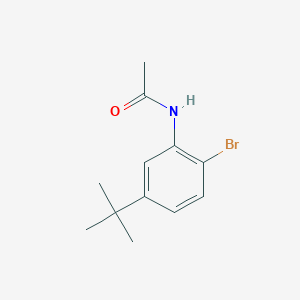
1-Benzoyl-2,3-dihydropyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-2,3-dihydro-4(1H)-pyridinone is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridinone, characterized by the presence of a benzoyl group attached to the nitrogen atom of the dihydropyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the condensation of 2-pyridone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: Industrial production of 1-benzoyl-2,3-dihydro-4(1H)-pyridinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-benzoyl-2,3-dihydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding dihydropyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides are used in the presence of catalysts or bases.
Major Products Formed:
Oxidation: Pyridinone derivatives with additional functional groups.
Reduction: Dihydropyridinone derivatives with hydroxyl groups.
Substitution: Substituted benzoyl or pyridinone derivatives with various functional groups.
Applications De Recherche Scientifique
1-benzoyl-2,3-dihydro-4(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty materials.
Mécanisme D'action
The mechanism of action of 1-benzoyl-2,3-dihydro-4(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the pyridinone ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-benzoyl-2,3-dihydro-4(1H)-pyridinone can be compared with similar compounds such as:
1-benzoyl-2,3-dihydro-4(1H)-quinolinone: This compound has a similar structure but with a quinolinone ring instead of a pyridinone ring. It exhibits different chemical reactivity and biological activities.
2-benzoylpyridine: This compound lacks the dihydro and pyridinone features, leading to distinct chemical properties and applications.
Propriétés
IUPAC Name |
1-benzoyl-2,3-dihydropyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBVJKJZVSIXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509979 |
Source


|
| Record name | 1-Benzoyl-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59181-35-0 |
Source


|
| Record name | 1-Benzoyl-2,3-dihydropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)



![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
